molecular formula C11H15NO B3058701 N-[4-(allyloxy)benzyl]-N-methylamine CAS No. 91245-89-5

N-[4-(allyloxy)benzyl]-N-methylamine

Cat. No.: B3058701
CAS No.: 91245-89-5
M. Wt: 177.24 g/mol
InChI Key: PSJUMJLTCQABFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(allyloxy)benzyl]-N-methylamine typically involves the reaction of 4-(allyloxy)benzyl chloride with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(allyloxy)benzyl]-N-methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(allyloxy)benzyl]-N-methylamine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)benzyl]-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the benzyl and methylamine groups can enhance binding affinity through π-π stacking and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(allyloxy)benzyl]-N-methylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy group allows for versatile chemical modifications, while the benzyl and methylamine groups enhance its potential as a pharmacophore .

Properties

IUPAC Name

N-methyl-1-(4-prop-2-enoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-8-13-11-6-4-10(5-7-11)9-12-2/h3-7,12H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJUMJLTCQABFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368679
Record name N-[4-(allyloxy)benzyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91245-89-5
Record name N-[4-(allyloxy)benzyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(allyloxy)benzyl]-N-methylamine
Reactant of Route 2
Reactant of Route 2
N-[4-(allyloxy)benzyl]-N-methylamine
Reactant of Route 3
Reactant of Route 3
N-[4-(allyloxy)benzyl]-N-methylamine
Reactant of Route 4
Reactant of Route 4
N-[4-(allyloxy)benzyl]-N-methylamine
Reactant of Route 5
N-[4-(allyloxy)benzyl]-N-methylamine
Reactant of Route 6
Reactant of Route 6
N-[4-(allyloxy)benzyl]-N-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.